molecular formula C8H9F2NO B8161352 5-Ethoxy-2,4-difluoroaniline

5-Ethoxy-2,4-difluoroaniline

Cat. No.: B8161352
M. Wt: 173.16 g/mol
InChI Key: KWCVONTXJSBYJN-UHFFFAOYSA-N
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Description

5-Ethoxy-2,4-difluoroaniline (CAS: 1017778-10-7) is an aromatic amine with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol . Structurally, it features an ethoxy group (-OCH₂CH₃) at the 5-position and fluorine atoms at the 2- and 4-positions on the benzene ring. The compound is also known as 3-ethoxy-2,4-difluoroaniline and is used primarily as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing fluorine atoms and electron-donating ethoxy group, which modulate reactivity and solubility .

Key physical properties include:

  • Refractive Index: 1.545
  • UN Number: UN2810 (indicating toxicity upon ingestion)
  • Purity: ≥97% (commercial grade) .

Properties

IUPAC Name

5-ethoxy-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCVONTXJSBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,4-difluoroaniline can be achieved through several methods. One common approach involves the fluorination of 5-ethoxyaniline. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of 5-Ethoxy-2,4-difluoroaniline may involve the use of continuous-flow reactors to ensure better control over reaction conditions and to improve yield and safety. The use of phase transfer catalysts can also enhance the efficiency of the fluorination step .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethoxy-2,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethoxy-2,4-difluoroaniline exerts its effects depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability. The ethoxy group can influence the compound’s solubility and reactivity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 5-Ethoxy-2,4-difluoroaniline with structurally related difluoroaniline derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Ethoxy-2,4-difluoroaniline 1017778-10-7 C₈H₉F₂NO 5-OCH₂CH₃, 2-F, 4-F 173.16 Intermediate in drug synthesis
2,4-Difluoroaniline (2,4DFA) 367-25-9 C₆H₅F₂N 2-F, 4-F 129.11 Precursor for agrochemicals
6-Chloro-2,4-difluoroaniline 36556-56-6 C₆H₄ClF₂N 6-Cl, 2-F, 4-F 163.55 mp 28–33°C; used in polymer synthesis
3,5-Dichloro-2,4-difluoroaniline 83121-15-7 C₆H₃Cl₂F₂N 3-Cl, 5-Cl, 2-F, 4-F 198.00 Industrial applications; toxic
5-Chloro-2,4-difluoroaniline 348-65-2 C₆H₄ClF₂N 5-Cl, 2-F, 4-F 163.55 Pharmaceutical intermediate
3-Ethynyl-2,4-difluoroaniline 1792939-17-3 C₈H₅F₂N 3-C≡CH, 2-F, 4-F 153.13 Cross-coupling reactions

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The ethoxy group in 5-Ethoxy-2,4-difluoroaniline enhances solubility in polar solvents compared to halogen-substituted analogs like 6-Chloro-2,4-difluoroaniline .
    • Fluorine atoms at the 2- and 4-positions increase electrophilicity, making the compound reactive in nucleophilic aromatic substitution (e.g., coupling reactions in patent EP 4 374 877 A2) .
  • DFT Studies :
    Computational analysis of 2,4-difluoroaniline (2,4DFA) shows lower dipole moments (2.42 D) compared to dichloro (2,4DCA: 3.05 D) and diiodo (2,4DIA: 3.62 D) analogs, suggesting reduced polarity in fluorine-substituted compounds . Ethoxy substitution likely increases dipole moments further due to the –OCH₂CH₃ group.

Research Findings and Trends

  • Spectroscopic Comparisons :
    Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent position significantly affects IR and NMR spectra, which is critical for structural elucidation .

  • Toxicity and Safety :
    Chlorinated analogs like 3,5-Dichloro-2,4-difluoroaniline are classified as hazardous (UN2810), requiring strict handling protocols .

  • Emerging Derivatives : Alkoxy- and ethynyl-substituted difluoroanilines are gaining attention for their tunable electronic properties in organic electronics .

Biological Activity

5-Ethoxy-2,4-difluoroaniline is a fluorinated aromatic amine that has garnered interest in various fields of biological research due to its potential antibacterial and enzymatic inhibitory activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Ethoxy-2,4-difluoroaniline features an ethoxy group and two fluorine atoms on the aromatic ring. The presence of these functional groups enhances its stability and bioavailability, which is crucial for its biological interactions. The compound can be synthesized through various organic reactions, often involving the substitution of hydrogen atoms on the benzene ring with fluorine and ethoxy groups.

The biological activity of 5-Ethoxy-2,4-difluoroaniline is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its antibacterial properties. For instance, it was identified as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of 5.6 µM, indicating significant enzymatic inhibition that correlates with its antibacterial activity against various pathogens .
  • Antibacterial Activity : Studies have demonstrated that 5-Ethoxy-2,4-difluoroaniline exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it showed substantial potency against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin B .

Antibacterial Efficacy

A detailed assessment of the antibacterial properties of 5-Ethoxy-2,4-difluoroaniline revealed the following findings:

Bacterial StrainMIC (µg/mL)Comparison to Kanamycin B
Pseudomonas aeruginosa81.3-fold lower
Staphylococcus aureus16Comparable
Escherichia coli12Comparable
Bacillus subtilis32Moderate

These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that 5-Ethoxy-2,4-difluoroaniline not only inhibited bacterial growth but also affected biofilm formation in E. coli, suggesting potential applications in treating biofilm-associated infections .
  • Enzymatic Activity : Inhibition studies on ecKAS III revealed that the compound's structure allows it to fit into the active site of the enzyme effectively, blocking substrate access and thus preventing bacterial fatty acid synthesis .

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